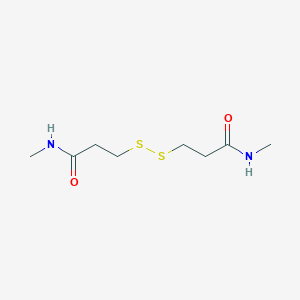

Propanamide, 3,3'-dithiobis[n-methyl-

Vue d'ensemble

Description

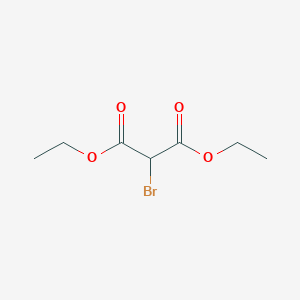

Synthesis Analysis

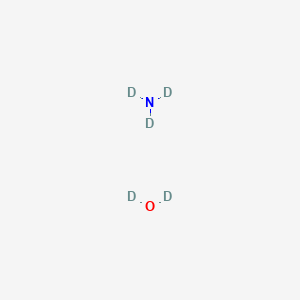

The synthesis of compounds like 3,3'-dithiobis(succinimidyl propionate) and related derivatives involves reactions that acylate primary and secondary aliphatic amino groups under mild conditions. These reactions are highly efficient and allow for the quantitative introduction of functional groups into target molecules (Lomant & Fairbanks, 1976).

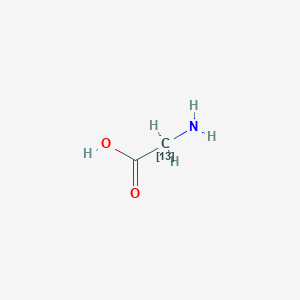

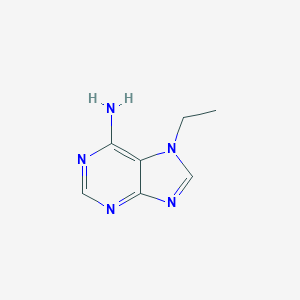

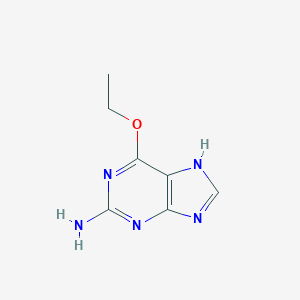

Molecular Structure Analysis

Investigations into the molecular structure of such compounds reveal intricate details about their geometry and electronic structure. For example, the crystal structure analysis and spectroscopic characterization of specific derivatives provide insights into their conformation and bonding arrangements, which are crucial for understanding their reactivity and interactions with other molecules (Durgun et al., 2016).

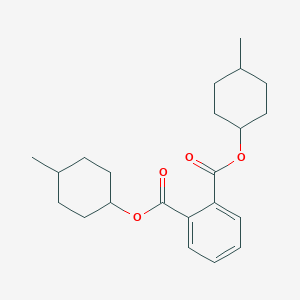

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including acylation, thioacetalization, and cross-linking, demonstrating their versatility as chemical reagents. The reactive ester termini of some derivatives can react with amino groups to form stable linkages, which can be cleaved under specific conditions, showcasing their potential in reversible chemical modifications (Staros, 1982).

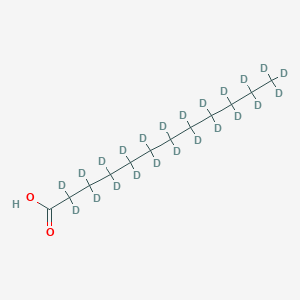

Physical Properties Analysis

The physical properties of these compounds, such as their melting points, solubility, and stability, are influenced by their molecular structure. Detailed characterization using techniques like X-ray crystallography and spectroscopy has provided valuable information on the physical aspects of these molecules, aiding in their application in various fields (Kulai & Mallet-Ladeira, 2016).

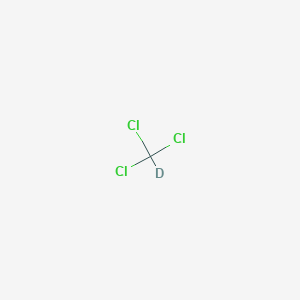

Chemical Properties Analysis

The chemical properties, including reactivity, selectivity, and functional group compatibility, are critical for the utility of these compounds in synthesis and material science. Studies on their reactivity patterns and mechanisms of action contribute to a deeper understanding of how these compounds can be employed in chemical transformations (Tanaka, Minami, & Kaji, 1987).

Applications De Recherche Scientifique

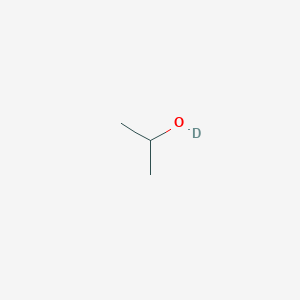

Production de (S)-Duloxétine

Propanamide, 3,3’-dithiobis[n-methyl-] est utilisé dans la production de (S)-duloxétine, un médicament antidépresseur très vendu . Des cellules entières de Rhodotorula glutinis ont réduit le N-méthyl-3-oxo-3-(thiophène-2-yl)propanamide en (S)-N-méthyl-3-hydroxy-3-(2-thiényl)propionamide, un intermédiaire dans la production de (S)-duloxétine .

Synthèse d'agents de réticulation protéique clivables

Analyses structurales et fonctionnelles des molécules biologiques

Ces composés sont utilisés dans les analyses structurales et fonctionnelles des molécules biologiques. Par exemple, la structure moléculaire, la caractérisation spectroscopique et l'analyse computationnelle du 3-chloro-N-(4-sulfamoylphénéthyl)propanamide ont été réalisées pour élucider sa structure et ses propriétés.

Réactions chimiques et propriétés

Les réactions chimiques impliquant les propanamides incluent souvent l'acylation et la réticulation, avec des réactifs spécifiques conçus pour faciliter ces processus. Les propriétés de ces composés, telles que la réactivité, les taux d'hydrolyse et la capacité à former des liaisons croisées avec les protéines, sont explorées pour les utiliser dans des applications biologiques et chimiques.

Analyse des propriétés physiques

Les propriétés physiques, telles que la solubilité, la stabilité et la réactivité dans diverses conditions, sont essentielles pour l'application pratique de ces composés. La synthèse et la caractérisation des esters actifs de N-hydroxysulfosuccinimide illustrent l'exploration des agents de réticulation protéique hydrophile et imperméables à la membrane.

Analyse des propriétés chimiques

Les propriétés chimiques, y compris la réactivité avec les amines, les groupes thiol et les esters, dictent la fonctionnalité des dérivés de propanamide dans la réticulation et d'autres modifications chimiques des molécules biologiques. La conception et la synthèse de composés pour des réactions spécifiques mettent en évidence les propriétés chimiques sur mesure de ces composés.

Réticulation des protéines et analyse structurale

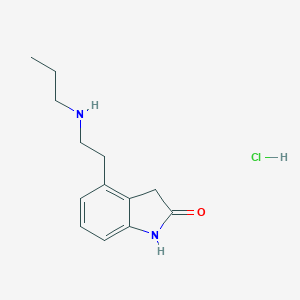

Propriétés anticancéreuses

Des dérivés de la L-cystine, qui pourraient inclure des motifs structuraux liés à “Propanamide, 3,3’-dithiobis[N-octyl-]”, ont été synthétisés et évalués pour leurs propriétés anticancéreuses. Les composés présentant une cytotoxicité in vitro significative contre les lignées cellulaires cancéreuses et une inhibition de la croissance tumorale in vivo mettent en évidence les applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

N-methyl-3-[[3-(methylamino)-3-oxopropyl]disulfanyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S2/c1-9-7(11)3-5-13-14-6-4-8(12)10-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHFFYTTZGTUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCSSCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061375 | |

| Record name | Propanamide, 3,3'-dithiobis[N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

999-72-4 | |

| Record name | 3,3′-Dithiobis[N-methylpropanamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=999-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dithiobis(N-methylpropanamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 3,3'-dithiobis[N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 3,3'-dithiobis[N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobis[N-methylpropionamide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DITHIOBIS(N-METHYLPROPANAMIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5OV03L720 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32951.png)